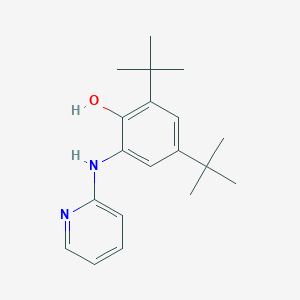
2,4-di-tert-butyl-6-(pyridin-2-ylamino)phenol
説明
2,4-Di-tert-butyl-6-(pyridin-2-ylamino)phenol is a compound of interest due to its structural and chemical properties, which make it a subject of various chemical studies. Its unique molecular structure, derived from the presence of tert-butyl groups and a pyridin-2-ylamino moiety attached to a phenol backbone, suggests potential for diverse chemical reactivity and interactions.
Synthesis Analysis
The synthesis of related compounds often involves reactions under specific conditions to introduce the pyridin-2-ylamino group to the phenol derivative. For example, compounds with similar structures have been synthesized through reactions involving metal complexes and oxidative addition processes, suggesting a possible pathway for synthesizing the target compound by adjusting the ligand and reaction conditions appropriately (Chatterjee et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2,4-di-tert-butyl-6-(pyridin-2-ylamino)phenol has been characterized by various spectroscopic techniques and magnetic measurements. These studies reveal significant information about the bonding environment, electron distribution, and the overall geometry of the molecule. For instance, octacoordinated complexes involving similar ligands have demonstrated square antiprism (octacoordination) geometries, indicating the potential structural complexity of the target compound (Chatterjee et al., 2015).
Chemical Reactions and Properties
The chemical reactions of related compounds involve interactions with molecular oxygen and various metal complexes, leading to the formation of complexes with different oxidation states. These reactions are indicative of the reactive nature of the phenol derivative's functional groups, suggesting that 2,4-di-tert-butyl-6-(pyridin-2-ylamino)phenol may also participate in complex formation and redox reactions (Chatterjee et al., 2015).
科学的研究の応用
1. Applications in Inorganic Chemistry
The compound 2,4-di-tert-butyl-6-(pyridin-2-ylamino)phenol has been explored in inorganic chemistry, particularly in the context of zinc complexes. Research conducted by Orio et al. (2010) on Schiff bases including this compound has shown that they form zinc bis-phenolate complexes, which exhibit unique redox properties. These complexes are characterized by their cyclic voltammetry curves showing reversible waves attributed to the oxidation of phenolates into phenoxyl radicals. The study provides insights into the spin interaction in these complexes, highlighting their potential application in inorganic chemistry and materials science (Orio et al., 2010).
2. Catalytic Activities
In catalysis, this compound has shown potential in oxotransfer reactions. Hossain et al. (2017) investigated the catalytic activities of oxo molybdenum(vi) complexes of a new aminoalcohol phenolate ligand, including 2,4-di-tert-butyl-6-(((2-hydroxy-2-phenylethyl)amino)methyl)phenol. The study demonstrated the capability of these complexes to catalyze epoxidation and sulfoxidation reactions, suggesting their application in organic synthesis and industrial processes (Hossain et al., 2017).
3. Photoluminescent Properties
The photoluminescent properties of derivatives of this compound have been explored in materials science. Eseola et al. (2011) synthesized a series of derivatives and analyzed their luminescent properties. The study found that oxazole derivatives displayed higher photoluminescence efficiencies, suggesting potential applications in the development of luminescent materials and sensors (Eseola et al., 2011).
4. Quantum-Chemical Calculations
Quantum-chemical calculations have been performed on similar compounds to predict their optimized state and molecular orbital participation in spectrum formation. Zhang Yan et al. (2022) conducted theoretical calculations on 2,4-di-tert-butyl-6-(p-tolylamino) phenol compounds, providing a basis for understanding the electronic properties and reactivity of these compounds (Zhang Yan et al., 2022).
5. Synthesis and Structural Analysis
The synthesis and structural analysis of this compound and its derivatives have also been a subject of research. Studies like that of Garza-Ortiz et al. (2013) provide insights into the synthetic routes and molecular structures of related compounds, laying the groundwork for their application in various fields of chemistry and materials science (Garza-Ortiz et al., 2013).
将来の方向性
The future directions for the study of “2,4-di-tert-butyl-6-(pyridin-2-ylamino)phenol” could include further investigation into its redox properties, potential applications in catalysis, and its safety and hazards. Further studies could also explore its potential uses in organic transformations and small molecule activation .
特性
IUPAC Name |
2,4-ditert-butyl-6-(pyridin-2-ylamino)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-18(2,3)13-11-14(19(4,5)6)17(22)15(12-13)21-16-9-7-8-10-20-16/h7-12,22H,1-6H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPYNWDCBKQTIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)NC2=CC=CC=N2)O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5592525.png)
![2-chloro-N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylene)benzamide](/img/structure/B5592531.png)
![5H-spiro[benzo[7,8]indolizino[2,3-b]quinoxaline-6,1'-cyclopentane]](/img/structure/B5592536.png)


![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5592552.png)
![6-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5592559.png)
![N-benzyl-2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5592569.png)
![ethyl 3-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5592580.png)
![3-(2-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5592583.png)
![2-ethyl-1-[(4-isopropylphenyl)sulfonyl]piperidine](/img/structure/B5592596.png)
![(4aS*,7aR*)-1-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5592612.png)
![3-phenyl-N-[4-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5592615.png)
